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Compound of Interest

Compound Name: Pantonine

Cat. No.: B11748223 Get Quote

Disclaimer: The initial request specified "Pantonine." However, extensive searches indicate

that "Pantonine" is not a recognized pharmaceutical agent. The data strongly suggests a

typographical error for "Pantoprazole." This guide will proceed under the assumption that the

intended subject is Pantoprazole, a widely used proton pump inhibitor.

Introduction
Pantoprazole is a second-generation proton pump inhibitor (PPI) that effectively suppresses

gastric acid secretion.[1] It is a substituted benzimidazole derivative used for the treatment of

acid-related gastrointestinal conditions such as erosive esophagitis associated with

gastroesophageal reflux disease (GERD) and pathological hypersecretory conditions like

Zollinger-Ellison syndrome.[2][3] Pantoprazole exerts its therapeutic effect through the

irreversible inhibition of the gastric H+/K+-ATPase (proton pump), the final step in the gastric

acid production pathway.[4][5] This guide provides a comprehensive overview of the

pharmacokinetic and pharmacodynamic properties of pantoprazole, intended for researchers,

scientists, and drug development professionals.

Pharmacokinetics
Pantoprazole exhibits linear pharmacokinetics within the therapeutic dose range.[6][7] Its

pharmacokinetic profile is characterized by rapid absorption, high plasma protein binding,

extensive hepatic metabolism, and a short elimination half-life.[8][9]
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Absorption
Administered as an enteric-coated tablet to prevent degradation in the acidic environment of

the stomach, pantoprazole is rapidly and well-absorbed after oral administration.[9] Peak

plasma concentrations (Cmax) are typically reached within 2 to 3 hours (Tmax) following a

single 40 mg oral dose.[8] The absolute bioavailability of the oral formulation is approximately

77% and is not significantly affected by the concomitant intake of food or antacids.[1][8]

Distribution
Pantoprazole has an apparent volume of distribution of approximately 11.0 to 23.6 liters,

indicating its primary distribution in the extracellular fluid.[2] It is highly bound to serum proteins,

with approximately 98% bound, predominantly to albumin.[2][8]

Metabolism
Pantoprazole is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP)

enzyme system.[4][9] The main metabolic pathway involves demethylation by CYP2C19,

followed by sulfation.[4][10] Another metabolic pathway is oxidation by CYP3A4.[4] The

resulting metabolites are considered to have no pharmacological significance.[4]

Excretion
The elimination of pantoprazole is primarily through the kidneys.[2] Following an oral or

intravenous dose, almost 80% of the metabolites are excreted in the urine, with the remainder

found in the feces, originating from biliary secretion.[8] No unchanged pantoprazole is

recovered in the urine.[2] The serum elimination half-life is approximately 1.1 hours.[8]

Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of pantoprazole after a

single 40 mg oral dose in healthy adult volunteers.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.medscape.com/viewarticle/406969_3
https://pubmed.ncbi.nlm.nih.gov/8738854/
https://pubmed.ncbi.nlm.nih.gov/15989651/
https://pubmed.ncbi.nlm.nih.gov/8738854/
https://www.ncbi.nlm.nih.gov/books/NBK499945/
https://www.ncbi.nlm.nih.gov/books/NBK499945/
https://pubmed.ncbi.nlm.nih.gov/8738854/
https://en.wikipedia.org/wiki/Pantoprazole
https://www.medscape.com/viewarticle/406969_3
https://en.wikipedia.org/wiki/Pantoprazole
https://www.clinpgx.org/pathway/PA166225521
https://en.wikipedia.org/wiki/Pantoprazole
https://en.wikipedia.org/wiki/Pantoprazole
https://www.ncbi.nlm.nih.gov/books/NBK499945/
https://pubmed.ncbi.nlm.nih.gov/8738854/
https://www.ncbi.nlm.nih.gov/books/NBK499945/
https://pubmed.ncbi.nlm.nih.gov/8738854/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11748223?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Reference

Tmax (Time to Peak Plasma

Concentration)
2 - 3 hours [8]

Cmax (Peak Plasma

Concentration)
~2.5 mg/L [8]

AUC (Area Under the Curve) ~5 mg·h/L [8]

Bioavailability (F) ~77% [2][8]

Volume of Distribution (Vd) 11.0 - 23.6 L [2]

Protein Binding ~98% [2][8]

Elimination Half-life (t½) ~1.1 hours [8]

Total Serum Clearance 0.1 L/h/kg [8]

Special Populations
Hepatic Impairment: In patients with severe liver cirrhosis, the metabolism of pantoprazole is

decreased, leading to a prolonged half-life of 7-9 hours.[8]

Renal Impairment: The pharmacokinetics of pantoprazole are not significantly altered in

patients with renal failure.[8]

Elderly: The half-life of pantoprazole may be slightly increased to approximately 1.25 hours

in elderly individuals.[8]

Pharmacodynamics
The pharmacodynamic effect of pantoprazole is the dose-dependent suppression of gastric

acid secretion.[5] The duration of this effect is longer than its plasma half-life due to the

irreversible nature of its binding to the proton pump.[2]

Mechanism of Action
Pantoprazole is a prodrug that is activated in the acidic environment of the secretory canaliculi

of gastric parietal cells.[11] In this acidic environment, it is converted to its active form, a
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cationic sulfenamide.[12] This active form then covalently binds to cysteine residues on the

H+/K+-ATPase enzyme, specifically Cys-813 and Cys-822, which are located on the

extracytoplasmic domain of the enzyme.[12] This irreversible binding inactivates the proton

pump, thereby inhibiting the final step of gastric acid production and suppressing both basal

and stimulated acid secretion.[4][13] Acid secretion can only resume once new proton pumps

are synthesized.[2]

Clinical Effects
A single 40 mg oral dose of pantoprazole can achieve a 51% mean inhibition of acid secretion

within 2.5 hours.[14] With once-daily dosing for seven days, the mean inhibition of acid

secretion increases to 85%.[14] The antisecretory effect of pantoprazole persists for longer

than 24 hours.[14] Acid secretion typically returns to normal within a week after discontinuing

the drug, without evidence of rebound hypersecretion.[14]

The following table summarizes the key pharmacodynamic effects of pantoprazole.

Parameter Effect Reference

Onset of Action
Maximal effect between 2 and

6 hours
[2]

Duration of Action > 24 hours [4][14]

Inhibition of Acid Secretion

(single 40 mg dose)

51% mean inhibition at 2.5

hours
[14]

Inhibition of Acid Secretion

(once-daily for 7 days)
85% mean inhibition [14]

Experimental Protocols
Determination of Pantoprazole in Human Plasma by LC-
MS/MS
A common method for quantifying pantoprazole in human plasma for pharmacokinetic studies

involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15][16]
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1. Sample Preparation:

A simple protein precipitation method is often employed.[15]

To a plasma sample, an internal standard (e.g., lansoprazole or omeprazole) is added.[16]

[17]

A precipitating agent, such as methanol or acetonitrile, is added to the plasma sample to

precipitate proteins.[15]

The sample is vortexed and then centrifuged to separate the precipitated proteins.

The supernatant is collected for analysis.[15]

2. Chromatographic Separation:

The separation is typically performed on a reverse-phase C8 or C18 analytical column.[16]

[17]

The mobile phase often consists of a mixture of acetonitrile, water, and methanol with

additives like ammonium acetate and acetic acid to ensure proper ionization and peak

shape.[16]

The flow rate is maintained at a constant rate, for example, 1.0 mL/min.[17]

3. Mass Spectrometric Detection:

Detection is performed using a triple quadrupole tandem mass spectrometer with an

electrospray ionization (ESI) source operating in the positive ion mode.[16]

The analysis is carried out in the multiple reaction monitoring (MRM) mode, which provides

high selectivity and sensitivity.[16]

Specific precursor-to-product ion transitions are monitored for pantoprazole (e.g., m/z 384.1

→ 200.0) and the internal standard.[15]

4. Quantification:
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A calibration curve is generated by analyzing a series of plasma samples with known

concentrations of pantoprazole.

The concentration of pantoprazole in the study samples is then determined by comparing the

peak area ratio of the analyte to the internal standard against the calibration curve.

The lower limit of quantitation (LLOQ) for this method is typically around 5 ng/mL.[15]

Visualizations
Signaling Pathway of Pantoprazole Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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